molecular formula C9H13NOS B1400875 [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol CAS No. 1030829-17-4

[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol

Cat. No.: B1400875
CAS No.: 1030829-17-4
M. Wt: 183.27 g/mol
InChI Key: FZZSZGFANCQTOO-UHFFFAOYSA-N
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Description

[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol: is an organic compound with the molecular formula C9H13NOS It is characterized by a pyridine ring substituted with a methanol group at the 3-position and an isopropylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloropyridine and isopropyl mercaptan.

    Substitution Reaction: 2-chloropyridine undergoes a nucleophilic substitution reaction with isopropyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate to form 2-(propan-2-ylsulfanyl)pyridine.

    Hydroxymethylation: The resulting 2-(propan-2-ylsulfanyl)pyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: It can participate in various substitution reactions, particularly at the pyridine ring or the methanol group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve bases or acids as catalysts.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohol Derivatives: Formed through reduction or substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Materials Science: It may be utilized in the synthesis of novel materials with unique properties.

Biology and Medicine:

    Drug Development:

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme functions and interactions.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isopropylthio group and the pyridine ring are likely involved in binding interactions with molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

    2-(Propan-2-ylsulfanyl)pyridine: Lacks the methanol group, which may affect its reactivity and applications.

    3-(Propan-2-ylsulfanyl)pyridine: The position of the isopropylthio group is different, leading to variations in chemical behavior.

    2-(Methylsulfanyl)pyridin-3-yl]methanol: The methyl group instead of the isopropyl group can result in different steric and electronic effects.

Uniqueness:

    Structural Features:

Properties

IUPAC Name

(2-propan-2-ylsulfanylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZSZGFANCQTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Isopropylsulfanyl-nicotinic acid obtained in Step A was dissolved in THF (50 mL), and the solution was cooled to 0˜5° C. LAH (3.06 g, 80.55 mmol) was added thereto slowly, and the mixture was stirred at 0˜5° C. for 30 minutes and then at room temperature for 2 hours. After the termination of the reaction, saturated sodium sulfate aqueous solution was added thereto and the mixture was stirred for 30 minutes. After the addition of EtOAc, solid material was removed by using cellite. The organic layer was dried with MgSO4, filtrated and concentrated under reduced pressure. The residue was purified by column chromatography (eluent, EtOAc/Hex=1/3) to obtain the title compound (3.94 g, 67%).
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Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of 2-mercaptonicotinic acid (700 mg) in dimethylformamide (7 ml), 1.35 ml of 2-iodopropane and 541 mg of sodium hydride were added under ice-cooling, and the reaction solution was stirred at room temperature for 4 hours, at 60° C. for 2 hours. The reaction solution was cooled, then diluted with a saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The combined organic layers were washed with a saturated saline solution and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to afford a crude product as a yellow oil. To a solution of lithium aluminum hydride (428 mg) in tetrahydrofuran (7 ml), a solution of the crude product in tetrahydrofuran (3 ml) was added under ice-cooling, and the reaction solution was stirred at the same temperature for 30 minutes. To the reaction solution was added sodium sulfate decahydrate, and the mixture was further stirred at the same temperature for 1 hour. The reaction solution was Celite-filtered, the filtrate was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: hexane/ethyl acetate (95:5-50:50)) to afford the title compound as a colorless oil.
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700 mg
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541 mg
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1.35 mL
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7 mL
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428 mg
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crude product
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7 mL
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3 mL
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sodium sulfate decahydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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